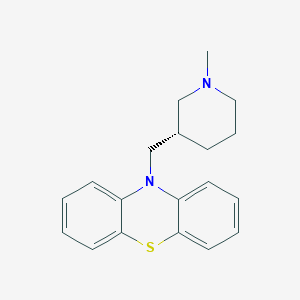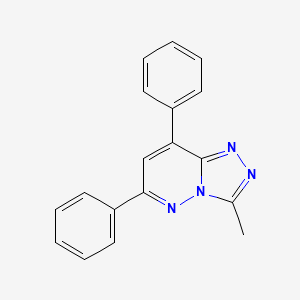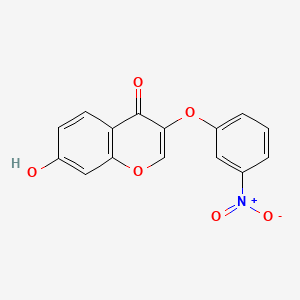
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 7th position and a nitrophenoxy group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 3-nitrophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 7-hydroxy-4H-1-benzopyran-4-one reacts with the nitrophenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Substitution: Various substituted benzopyran derivatives.
科学的研究の応用
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-hydroxyphenyl)-: The presence of a hydroxy group at the 2nd position of the phenyl ring results in distinct reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-:
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
137988-03-5 |
|---|---|
分子式 |
C15H9NO6 |
分子量 |
299.23 g/mol |
IUPAC名 |
7-hydroxy-3-(3-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-10-4-5-12-13(7-10)21-8-14(15(12)18)22-11-3-1-2-9(6-11)16(19)20/h1-8,17H |
InChIキー |
QLRUHMDJMHCUJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


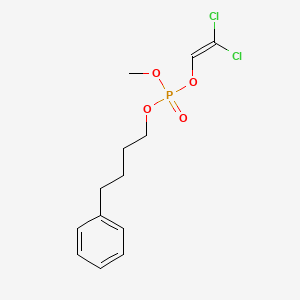
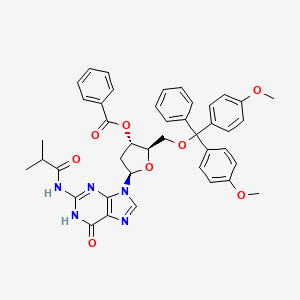
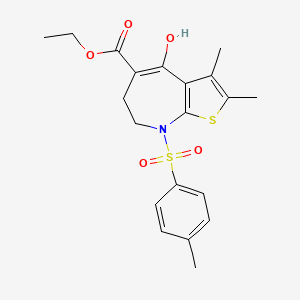


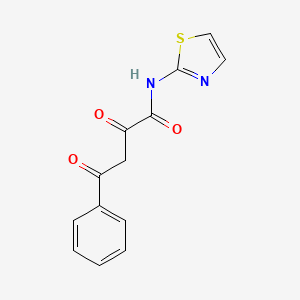
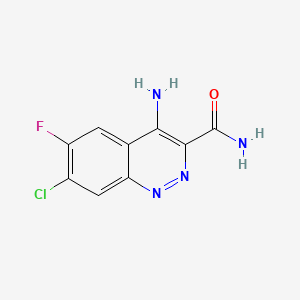

![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
